ニッケルジメチルグリオキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

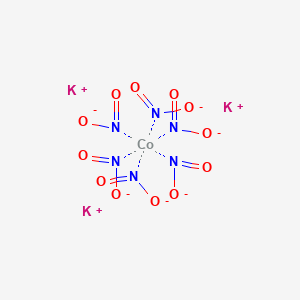

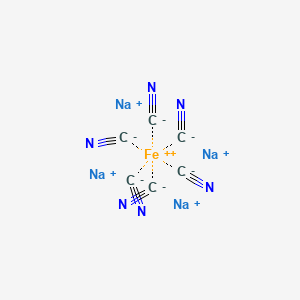

Nickel dimethylglyoxime (Ni-DMG) is an important reagent used in many scientific and industrial applications. It is a coordination compound of nickel and dimethylglyoxime, and it is used to selectively detect and quantify nickel ions in aqueous solutions. Ni-DMG is also used in the synthesis of other compounds, as well as in the analysis of nickel in a variety of samples, including biological samples.

科学的研究の応用

光触媒分解

NDGは、特にメチレンブルー(MB)やメチルオレンジ(MO)などの染料の分解における光触媒特性について研究されています。γ-アルミナ(γ-Al2O3)複合材料上に合成された場合、NDGは熱安定性が向上し、分解性能が向上します。 これは、人間の/動物の消費や植物の成長のために廃水を再利用するために不可欠な、有害な染料からの廃水処理に適しています {svg_1}.

ナノアーキテクチャにおける触媒

NDG/γ-アルミナ複合材料のナノアーキテクチャは、その構造的、光学的、熱的、磁気的、および光触媒的特性について調査されています。 触媒として使用する場合、NDGは、均一な粒子分散と含浸アプローチによる効果的な調製により、さまざまな用途で有望です {svg_2}.

分析化学

NDGは、ニッケルの定性的および定量的決定のための試薬として広く使用されています。ニッケルイオンと反応して、明るい赤色の錯体を形成します。この錯体は不溶性で目視で識別できるため、簡単に検出できます。 この特性は、重量分析やニッケルを他の金属から分離する際に利用されます {svg_3}.

磁気応答研究

NDGの磁気特性が調査された結果、弱い強磁性応答を示すことが明らかになりました。 この特性は、磁性材料とそのデータストレージや磁気センサーなどのさまざまな分野における用途に関する研究に活用できます {svg_4}.

熱安定性分析

NDGの熱的特性は、特にγ-アルミナとの複合体としての使用時の熱安定性の向上について研究されています。 この特性は、高温条件下で完全性を維持する必要がある材料を必要とする用途にとって重要です {svg_5}.

構造的特性評価

NDGの構造的特性、特にγ-アルミナとの組み合わせについては、X線回折(XRD)、走査型電子顕微鏡(SEM)、透過型電子顕微鏡(TEM)などの手法を用いて広く研究されています。 これらの研究は、触媒やその他の材料の開発にとって重要な、結晶性および粒径分布を理解するために重要です {svg_6}.

作用機序

Target of Action

Nickel Dimethylglyoxime (Ni(DMG)2) primarily targets Nickel (II) ions (Ni2+) . The role of Ni2+ is significant in various biological and environmental contexts. It is involved in several enzymatic reactions and is a critical component in certain bacteria .

Mode of Action

Ni(DMG)2 interacts with its target by forming a coordination complex . The Nickel (II) ion has a square planar geometry and is surrounded by two equivalents of the conjugate base of dimethylglyoxime . This interaction results in the formation of a bright red solid, which is insoluble .

Biochemical Pathways

The interaction of Ni(DMG)2 with Ni2+ affects several biochemical pathways. For instance, it has been found to influence the expression and phosphorylation status of critical biochemical pathway regulators in human cells exposed to nickel . Moreover, the nickel-dimethylglyoxime complex has shown catalytic activity towards methanol/ethanol oxidation .

Pharmacokinetics

The pharmacokinetics of Ni(DMG)2 involve complexation with Ni2+ and its subsequent removal from the system . The complexation follows a pseudo-second order kinetic model . The rate constant was found to be significantly higher for the free ligand in solution than for Ni2+ accumulation in the surface-attached DMG-Nafion .

Result of Action

The result of the action of Ni(DMG)2 is the formation of an insoluble red precipitate of nickel dimethylglyoxime . This precipitate is used in the qualitative analysis of nickel . In addition, the nickel-dimethylglyoxime complex has shown catalytic activity towards methanol/ethanol oxidation .

Action Environment

The action of Ni(DMG)2 can be influenced by environmental factors. For instance, the complexation of Ni2+ with DMG entrapped within a Nafion membrane and a DMG–sol–gel matrix was studied and compared for different solutions . The presence of interferences only insignificantly decreased the removal percentage of Ni2+, thus confirming the high selectivity of DMG towards Ni2+ .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Nickel Dimethylglyoxime forms a precipitate with the organic compound dimethylglyoxime . The formation of the red chelate occurs quantitatively in a solution in which the pH is buffered in the range of 5 to 9 . The chelation reaction occurs due to donation of the electron pairs on the four nitrogen atoms, not by electrons on the oxygen atoms .

Molecular Mechanism

The molecular mechanism of Nickel Dimethylglyoxime involves the formation of a complex with nickel through a chelation reaction . This reaction is facilitated by the donation of electron pairs from the nitrogen atoms of the dimethylglyoxime molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel Dimethylglyoxime can change over time. For instance, the formation of the red chelate occurs quantitatively in a solution where the pH is buffered . If the pH falls below 5, the equilibrium of the reaction favors the formation of the nickel(II) ion, causing the dissolution of Nickel Dimethylglyoxime back into the solution .

Metabolic Pathways

Nickel Dimethylglyoxime is involved in the chelation reaction with nickel This reaction is part of the metabolic pathways that involve nickel and dimethylglyoxime

特性

| { "Design of the Synthesis Pathway": "The synthesis of nickel dimethylglyoxime can be achieved through the reaction of nickel chloride with dimethylglyoxime in the presence of a base.", "Starting Materials": [ "Nickel chloride", "Dimethylglyoxime", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve nickel chloride in the solvent to form a solution.", "Add dimethylglyoxime to the solution and stir.", "Add the base to the solution slowly while stirring.", "Heat the solution to reflux for several hours.", "Allow the solution to cool and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is nickel dimethylglyoxime." ] } | |

CAS番号 |

13478-93-8 |

分子式 |

C8H14N4NiO4 |

分子量 |

288.91 g/mol |

IUPAC名 |

nickel(2+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |

InChIキー |

UNMGLSGVXHBBPH-BVHINDLDSA-L |

異性体SMILES |

C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Ni+2] |

正規SMILES |

CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |

製品の起源 |

United States |

Q & A

Q1: What is the molecular formula and weight of nickel dimethylglyoxime?

A1: Nickel dimethylglyoxime has a molecular formula of C8H14N4NiO4 and a molecular weight of 288.91 g/mol.

Q2: What are the characteristic spectroscopic features of Ni(dmg)2?

A2: Ni(dmg)2 exhibits a distinctive red color in its solid phase and a strong absorption band in the visible spectrum. This absorption band has been attributed to an electronic transition from the A1g ground state to the A2u (pz) excited state. [] This band shifts towards the red end of the spectrum with increasing pressure. [] Additionally, infrared spectroscopy reveals unusual spectral features associated with strong, short, symmetrical O-H···O hydrogen bonds within the molecule, including a broad background absorption and a "window" region. []

Q3: How does pressure affect the structure of Ni(dmg)2?

A3: Single-crystal X-ray diffraction studies using a diamond-anvil cell revealed that Ni(dmg)2 undergoes significant compression (approximately 4% per GPa) under high pressure, even before its known phase transition at 7.4 GPa. [] The compression is anisotropic, with the maximum compression occurring perpendicular to the planar layers of Ni(dmg)2 molecules. [] This suggests a decrease in the shortest contact distances between nickel cations. []

Q4: How is nickel dimethylglyoxime used in analytical chemistry?

A4: Ni(dmg)2 formation is widely employed in analytical chemistry for the detection and quantification of nickel. The characteristic red precipitate formed upon the reaction of Ni2+ ions with dimethylglyoxime serves as both a qualitative identifier and a quantitative basis for nickel determination. []

Q5: What are the limitations of using the creatine-α-naphthol colorimetric method for diacetyl determination in the presence of acetoin?

A5: The creatine-α-naphthol colorimetric method, commonly used for acetoin determination, tends to overestimate diacetyl levels when acetoin is present. [] Therefore, a nickel dimethylglyoxime-based colorimetric method is recommended for accurate diacetyl quantification. []

Q6: How can matrix effects be minimized when determining nickel in complex samples like zinc plant electrolyte?

A6: Online voltammetric methods utilizing in situ matrix exchange coupled with a flow-through cell effectively minimize interferences from variable cobalt concentrations and high zinc concentrations in zinc plant electrolyte. [] This approach enables routine monitoring of nickel concentrations down to 60 µg/L. [] For ultra-trace analysis in highly pure electrolytes, a highly sensitive offline method involving a nickel dimethylglyoxime solvent-extraction procedure followed by adsorptive stripping voltammetry is recommended. []

Q7: How does the thermal decomposition of Ni(dmg)2 occur?

A7: Thermal decomposition of Ni(dmg)2 in air, as studied by DTA-TG measurements, reveals a complex process best described by various reaction interface models. [, ] Isothermal and non-isothermal thermogravimetric techniques provide insights into the kinetics of this decomposition, with activation parameters showing independence from heating rate and fractional reaction. [, ]

Q8: Can Ni(dmg)2 be used in dye-sensitized solar cells (DSSCs)?

A8: Research suggests that Ni(dmg)2, along with other nickel organometallic dyes like nickel dithiocyanatobis(triphenylphosphine), can be incorporated into DSSCs. [] Screen-printed electrodes fabricated by spraying these dyes onto glass or flexible aluminum foil substrates have shown promise for solar energy conversion. []

Q9: How does ion beam irradiation affect the properties of Ni(dmg)2 dispersed in polymer films?

A9: Irradiating polymethyl methacrylate (PMMA) films containing dispersed Ni(dmg)2 with high-energy ion beams leads to significant changes in the dielectric properties and surface morphology of the composite material. [, ] Studies reveal that irradiation enhances dielectric properties, potentially due to metal-polymer bonding and the conversion of the polymer structure into a hydrogen-depleted carbon network. [, ] Atomic force microscopy analysis indicates a decrease in surface roughness post-irradiation. [, ]

Q10: How is computational chemistry used to understand the properties of Ni(dmg)2?

A10: Density functional theory (DFT) calculations provide valuable insights into the structure and dynamics of the short O–H···O hydrogen bond in Ni(dmg)2. [] These calculations suggest a flat, asymmetric single-well proton potential that facilitates large-amplitude proton oscillations, likely coupled to the overall molecular dynamics. []

Q11: What is the significance of ligand ENDOR spectroscopy in studying Ni(dmg)2 and related complexes?

A11: Electron-nuclear double resonance (ENDOR) spectroscopy, specifically ligand ENDOR, has proven valuable in elucidating the electronic structure of Ni(dmg)2 and related planar metal complexes. [] By studying magnetically dilute crystalline powders, researchers can obtain detailed information about the interactions between the metal ion and the surrounding ligands. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)